Deoxycholic-2,2,4,4-D4 acid

Descripción general

Descripción

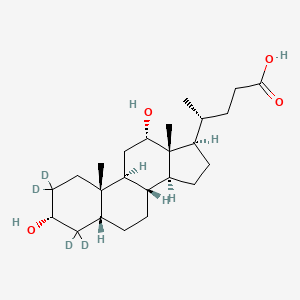

Deoxycholic-2,2,4,4-D4 acid, also known as DCA-d4, is an unconjugated, secondary bile acid involved in various metabolic processes and signaling interactions . It is intended for use as an internal standard for the quantification of DCA by GC- or LC-MS .

Synthesis Analysis

Deoxycholic-2,2,4,4-D4 acid can be obtained by chemical synthesis. The general method involves reacting natural Deoxycholic Acid with a deuterated reagent under appropriate reaction conditions .Molecular Structure Analysis

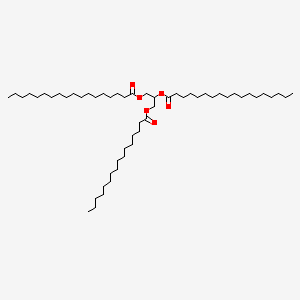

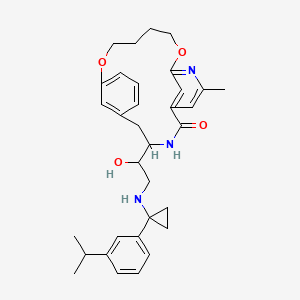

The empirical formula of Deoxycholic-2,2,4,4-D4 acid is C24D4H36O4. It has a molecular weight of 396.60 . The compound is also known by its synonyms: 3a,12a-Dihydroxy-5ß-cholanic acid-2,2,4,4-d4, 7-Deoxycholic acid,-2,2,4,4-d4, and Desoxycholic acid-2,2,4,4-d4 .Chemical Reactions Analysis

Deoxycholic-2,2,4,4-D4 acid is involved in various metabolic processes and signaling interactions. It can be used in investigations of bile acid synthesis/metabolism, disease linkage, and biomarker assessment .Physical And Chemical Properties Analysis

Deoxycholic-2,2,4,4-D4 acid is a solid substance with a melting point of 171-174 °C . The compound is suitable for mass spectrometry (MS) .Aplicaciones Científicas De Investigación

Bile Acid Synthesis/Metabolism Research

Deoxycholic-2,2,4,4-D4 acid (DCA) is an unconjugated, secondary bile acid that is involved in various metabolic processes . The D4 DCA standard can be used in investigations of bile acid synthesis and metabolism . This allows researchers to understand the role of bile acids in digestion and absorption of dietary fats and vitamins, as well as their role in the regulation of cholesterol levels in the body .

Disease Linkage Studies

DCA is also used in disease linkage studies . Given that abnormal bile acid metabolism can be linked to diseases such as gallstones, cirrhosis, and certain metabolic disorders, DCA can be used to investigate these linkages . By studying the behavior of DCA in the body, researchers can gain insights into the pathogenesis of these diseases .

Biomarker Assessment

DCA can be used in biomarker assessment . Biomarkers are biological measures that can be used to indicate the presence or severity of a particular disease state . As DCA levels can be altered in certain disease states, it can potentially serve as a biomarker for diseases related to bile acid metabolism .

Tissue Scaffolding and Injectable Nanogels

A study has shown that DCA can be used in the creation of chitosan-enabled matrices for tissue scaffolding and injectable nanogels . DCA showed enhanced gel strength, which could be beneficial for creating stable and robust tissue scaffolds . However, it was found to be less suitable for cell delivery matrices and is perhaps more beneficial for drug-delivery systems .

Mecanismo De Acción

Target of Action

Deoxycholic-2,2,4,4-D4 Acid, a deuterated compound of Deoxycholic Acid , primarily targets adipose cells . Adipose cells, also known as fat cells, play a crucial role in storing energy in the form of fat and regulating metabolism.

Mode of Action

Deoxycholic Acid, from which Deoxycholic-2,2,4,4-D4 Acid is derived, is a bile acid that emulsifies fat in the gut . When injected, it stimulates a targeted breakdown of adipose cells by disrupting the cell membrane, causing a process known as adipocytolysis . This disruption of the cell membrane leads to the destruction of fat cells in the tissue .

Biochemical Pathways

The action of Deoxycholic-2,2,4,4-D4 Acid affects the lipid metabolism pathway. By disrupting adipose cells, it facilitates the breakdown and removal of dietary fats. The resulting adipocytolysis leads to an inflammatory reaction and clearing of the adipose tissue remnants by macrophages .

Pharmacokinetics

The pharmacokinetics of Deoxycholic Acid, the parent compound of Deoxycholic-2,2,4,4-D4 Acid, indicate that it is rapidly absorbed after subcutaneous injection . The majority of the compound is excreted in feces as intact drug . The time to peak concentration is approximately 18 minutes, and post-treatment deoxycholic plasma levels return to endogenous range within 24 hours .

Result of Action

The primary result of Deoxycholic-2,2,4,4-D4 Acid’s action is the reduction of submental fat, improving aesthetic appearance and reducing facial fullness or convexity . By destroying fat cells, it helps to contour the body and reduce localized fat deposits.

Action Environment

The action of Deoxycholic-2,2,4,4-D4 Acid can be influenced by various environmental factors. For instance, the composition of the gut microbiota can be changed due to factors such as diet and antibiotic intake . These changes can potentially affect the production and action of bile acids like Deoxycholic Acid. Furthermore, the efficacy of Deoxycholic-2,2,4,4-D4 Acid may be influenced by the individual’s overall health status, lifestyle, and genetic factors.

Safety and Hazards

Propiedades

IUPAC Name |

(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1/i10D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGVEGMKQFWNSR-FCSCGBJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745736 | |

| Record name | (3alpha,5beta,12alpha)-3,12-Dihydroxy(2,2,4,4-~2~H_4_)cholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deoxycholic-2,2,4,4-D4 acid | |

CAS RN |

112076-61-6 | |

| Record name | (3alpha,5beta,12alpha)-3,12-Dihydroxy(2,2,4,4-~2~H_4_)cholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 112076-61-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-1,5-Methenocyclopent[d]azepine(9CI)](/img/no-structure.png)

![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2(3H)-one](/img/structure/B571171.png)